molecular formula C18H27N3O3 B2873246 N'-benzyl-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide CAS No. 953199-00-3

N'-benzyl-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2873246
CAS No.: 953199-00-3
M. Wt: 333.432
InChI Key: FUEFKMMRIMJNAZ-UHFFFAOYSA-N
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Description

N'-benzyl-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide is a synthetic small molecule of significant interest in pharmacological and neurochemical research. This compound features a benzyl group and a piperidine moiety—a structural motif commonly found in ligands that target the central nervous system . The piperidine ring, especially when substituted with groups like a 2-methoxyethyl chain, is frequently associated with high affinity for various neuromodulatory receptors . Similarly, the diamide linker provides a rigid, well-defined structure that is valuable in the study of structure-activity relationships (SAR) during the development of novel bioactive compounds . Researchers investigating acetylcholinesterase (AChE) inhibitors for cognitive disorders may find structural parallels, as the 1-benzyl-4-(piperidinylmethyl) scaffold is a known pharmacophore in this field . Furthermore, the presence of the benzyl group linked to a heterocyclic system is a common feature in many synthetic opioids and sigma receptor ligands, making this compound a candidate for studies focused on pain management and neurological pathways . Its mechanism of action is undefined and is a primary subject for experimental determination, which may involve in vitro binding assays and functional activity studies at protein targets such as opioid or sigma receptors . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N'-benzyl-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-24-12-11-21-9-7-16(8-10-21)14-20-18(23)17(22)19-13-15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEFKMMRIMJNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of N'-benzyl-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide involves synthetic routes that typically include the use of boron reagents for Suzuki–Miyaura coupling . This reaction is widely applied in transition metal-catalyzed carbon–carbon bond-forming reactions due to its mild and functional group-tolerant reaction conditions . The industrial production methods for this compound are not explicitly detailed in the available literature, but it is likely that similar synthetic routes are employed on a larger scale.

Chemical Reactions Analysis

N'-benzyl-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The Suzuki–Miyaura coupling reaction is a common method used in its synthesis, involving the use of organoboron reagents . The major products formed from these reactions depend on the specific reagents and conditions used, but typically include derivatives of the original compound with modified functional groups.

Scientific Research Applications

N'-benzyl-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide is used in scientific research across multiple disciplines. In chemistry, it is utilized for studying reaction mechanisms and developing new synthetic methodologies. In biology and medicine, it may be used as a tool compound for investigating biological pathways and potential therapeutic targets. Its industrial applications are less well-documented, but it is likely used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N'-benzyl-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Piperidine-Based Analogues with Varied Substituents

Piperidine derivatives are common in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets. Below is a comparative analysis of key analogues:

Compound Name Substituents on Piperidine Amide Type Molecular Weight (g/mol) Key Synthesis Steps Yield (%)
N'-benzyl-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide 1-(2-methoxyethyl), 4-(methyl-benzyl) Ethanediamide 333.43 Alkylation with benzyl groups, methoxyethyl substitution Not reported
N-(1-benzylpiperidin-4-yl)-N-(3,4-dichlorophenyl)propionamide 1-benzyl, 4-(3,4-dichlorophenyl) Propionamide ~398.3 (estimated) Propionyl chloride coupling, debenzylation 61
4-Methoxybutyrylfentanyl 1-(2-phenylethyl), 4-(4-methoxyphenyl) Butanamide ~406.5 (estimated) Butanamide coupling, phenylethyl substitution Not reported
Goxalapladib 1-(2-methoxyethyl), 4-(trifluoromethyl biphenyl) Acetamide 718.80 Multi-step alkylation, naphthyridine core modification Not reported

Key Observations :

  • Ethanediamide vs. This structural feature may improve metabolic stability or target selectivity .
  • Methoxyethyl Substitution : The 2-methoxyethyl group at the piperidine 1-position is shared with Goxalapladib (), a compound targeting atherosclerosis. This substituent likely improves water solubility compared to lipophilic groups like benzyl () or phenylethyl ().
  • Synthetic Complexity : The target compound’s synthesis (alkylation and amidation) appears less complex than Goxalapladib’s multi-step process involving naphthyridine cores .

Comparison with Opioid-Related Piperidinyl Compounds

Compound Name Piperidine Substitution Key Functional Groups Pharmacological Class
Fentanyl 4-(N-phenylpropanamide) Phenylethyl, propionamide Opioid agonist
W-15 1-(2-phenylethyl)-2-piperidinylidene Sulfonamide Opioid analogue
Target Compound 1-(2-methoxyethyl)-4-(benzyl) Ethanediamide Unknown

Structural Insights :

  • Positional Effects : Fentanyl’s 4-piperidinyl substitution contrasts with W-15’s 2-piperidinylidene, demonstrating how positional changes alter receptor binding. The target compound’s 4-methyl-benzyl group may sterically hinder interactions with opioid receptors, suggesting divergent applications .
  • Polar vs.

Solubility and Stability :

  • The methoxyethyl group likely enhances aqueous solubility compared to purely aromatic analogues (e.g., N-(3,4-dichlorophenyl)propionamide in ).
  • Ethanediamide’s dual amide bonds may increase metabolic stability relative to butanamide derivatives (), which are prone to esterase hydrolysis.

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